N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-31-23-14-8-5-9-19(23)15-16-26-25(28)18-27-17-24(21-12-6-7-13-22(21)27)32(29,30)20-10-3-2-4-11-20/h2-14,17H,15-16,18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLPBQJNKSCGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis or other indole-forming reactions. The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base. The final step involves the coupling of the methoxyphenethyl group to the indole-sulfonyl intermediate, typically through an amide bond formation using reagents like carbodiimides or other coupling agents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic substitution can be facilitated by reagents like halogens or nitrating agents, while nucleophilic substitution may involve reagents like alkoxides or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of the sulfonyl group can yield a sulfide derivative.
Scientific Research Applications
N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenethyl group may enhance its binding affinity to certain targets, while the indole and phenylsulfonyl groups contribute to its overall biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects :
- Sulfonyl vs. Sulfanyl : The phenylsulfonyl group in the target compound and 31 enhances metabolic stability compared to sulfanyl derivatives (e.g., 16 ), which are more prone to oxidation .
- Halogenation : Chlorine (e.g., 3a ) and trifluoromethyl groups (e.g., 31 ) improve lipophilicity and resistance to enzymatic degradation .
- Synthetic Yields : Lower yields (e.g., 43% for 31 ) are common in compounds with bulky substituents, while simpler derivatives (e.g., 3a ) achieve higher yields (54.1%) .
Key Observations :
- COX-2 Inhibition : Compound 31 demonstrates selective COX-2 inhibition but suffers from rapid metabolism, whereas fluorinated analogs (e.g., 17 ) show improved stability .
- Antioxidant Activity: Hydroxyimino derivatives (e.g., 3a) outperform non-oxime analogs in radical scavenging, attributed to the –N–OH group’s redox activity .
Pharmacokinetic and Metabolic Stability
- MetaSite Predictions : For compound 31 , MetaSite accurately identified metabolic soft spots (amide substituent oxidation), guiding the design of fluorinated analogs with shifted metabolism to O-demethylation .
- Fluorination : Fluorophenyl and trifluoromethyl groups (e.g., 17 ) reduce CYP-mediated metabolism, enhancing half-life in microsomal assays .
Computational Insights
- DFT Studies : N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide exhibits a planar indole core with optimized bond lengths (C–N: 1.376 Å) matching experimental XRD data. MEP analysis reveals electron-deficient regions near sulfonyl groups, favoring nucleophilic attacks .
Biological Activity
N-(2-methoxyphenethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide (CAS Number: 941925-11-7) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 448.5 g/mol. The compound features an indole core substituted with a phenylsulfonyl group, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N2O4S |
| Molecular Weight | 448.5 g/mol |
| CAS Number | 941925-11-7 |
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Enzyme Inhibition : Compounds in the indole-sulfonamide class have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may act on serotonin receptors, which are implicated in mood regulation and various psychiatric disorders.
Pharmacological Studies
Several studies have investigated the pharmacological properties of related compounds:
- Antitumor Activity : A study highlighted that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
- Anti-inflammatory Effects : Indole-sulfonamide derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro, which could be relevant for treating inflammatory diseases .
- Neuroprotective Properties : Some indole derivatives have shown promise in neuroprotection, potentially benefiting conditions like Alzheimer's disease by reducing oxidative stress and neuroinflammation .
Case Study 1: Indole Derivatives in Cancer Treatment
A recent investigation into a series of indole-sulfonamide compounds revealed that modifications to the sulfonamide group could enhance cytotoxicity against breast cancer cells. The study found that specific substitutions led to increased apoptosis in tumor cells while sparing normal cells, indicating a selective targeting mechanism .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of a related indole compound, demonstrating its ability to inhibit neuronal apoptosis induced by oxidative stress. This suggests that such compounds could be further explored for therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
